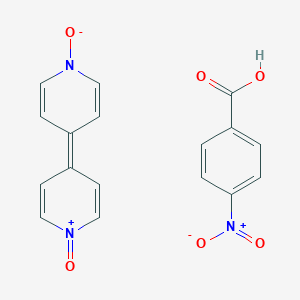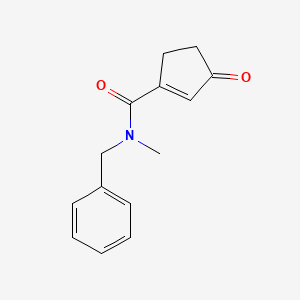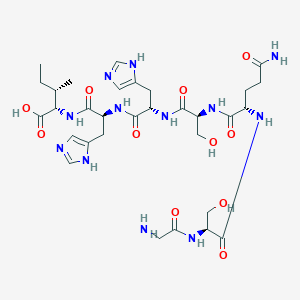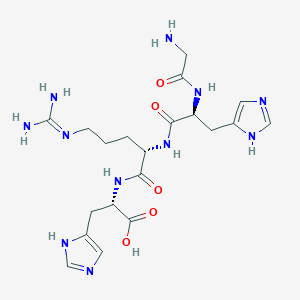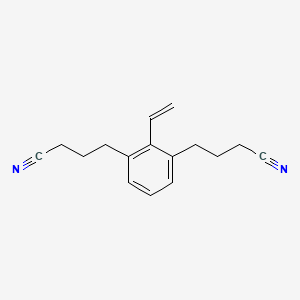
4,4'-(2-Ethenyl-1,3-phenylene)dibutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(2-Ethenyl-1,3-phenylene)dibutanenitrile is an organic compound characterized by the presence of two butanenitrile groups attached to a phenylene ring with an ethenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Ethenyl-1,3-phenylene)dibutanenitrile typically involves the reaction of 2-ethenyl-1,3-phenylenediamine with butanenitrile under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to high temperatures and pressures to facilitate the formation of 4,4’-(2-Ethenyl-1,3-phenylene)dibutanenitrile. The product is subsequently purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
4,4’-(2-Ethenyl-1,3-phenylene)dibutanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of the nitrile groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an amine derivative.
Substitution: The major products depend on the substituent introduced, such as halogenated derivatives.
科学的研究の応用
4,4’-(2-Ethenyl-1,3-phenylene)dibutanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and advanced materials.
作用機序
The mechanism of action of 4,4’-(2-Ethenyl-1,3-phenylene)dibutanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
類似化合物との比較
Similar Compounds
- 4,4’-[(2-Methyl-1,3-phenylene)di-2,1-ethynediyl]dipyridine
- 4,4’-[2-Ethenyl-4-(tributylstannyl)-1,3-phenylene]dibutanenitrile
Uniqueness
4,4’-(2-Ethenyl-1,3-phenylene)dibutanenitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
820964-92-9 |
|---|---|
分子式 |
C16H18N2 |
分子量 |
238.33 g/mol |
IUPAC名 |
4-[3-(3-cyanopropyl)-2-ethenylphenyl]butanenitrile |
InChI |
InChI=1S/C16H18N2/c1-2-16-14(8-3-5-12-17)10-7-11-15(16)9-4-6-13-18/h2,7,10-11H,1,3-6,8-9H2 |
InChIキー |
HSPQRQLLAZGLKR-UHFFFAOYSA-N |
正規SMILES |
C=CC1=C(C=CC=C1CCCC#N)CCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1-Butoxypropoxy)methyl]benzene](/img/structure/B12538326.png)

![4-(Naphthalen-2-yl)-N,N-bis[4-(naphthalen-2-yl)phenyl]aniline](/img/structure/B12538344.png)
![1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-enoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-enoxyphenyl]ethanone](/img/structure/B12538345.png)
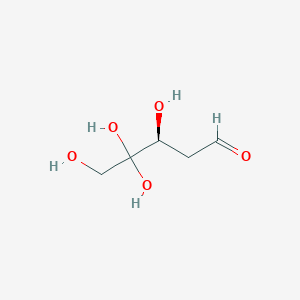
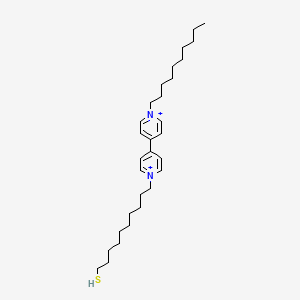
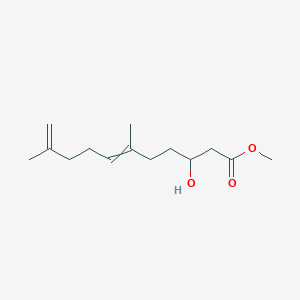
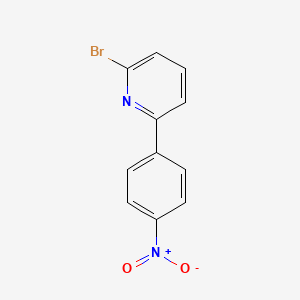
![Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)-](/img/structure/B12538376.png)

